Structural Distinction: Cyclopentyl vs. Cyclohexyl N4-Substitution Modulates Physicochemical Properties
The target compound features a cyclopentyl group at the piperazine N4 position, whereas the closest commercially available analog bears a cyclohexyl group (N-{4-[(4-cyclohexylpiperazin-1-yl)sulfonyl]phenyl}acetamide) . The cyclopentyl substituent reduces the molecular weight by 14 Da (C5H9 vs. C6H11, ΔMW = −14 g/mol) and introduces conformational constraints due to the five-membered ring's restricted pseudorotation, which contrasts with the greater flexibility of the cyclohexyl chair–boat equilibrium . This structural difference is predicted to alter ligand–protein binding kinetics and selectivity without the additional lipophilicity burden contributed by the cyclohexyl methylene unit.
| Evidence Dimension | Molecular weight and conformational flexibility of N4 substituent |
|---|---|
| Target Compound Data | Cyclopentyl (C5H9); MW ~351.5 g/mol (C17H25N3O3S); preferred envelope/twist conformations |
| Comparator Or Baseline | Cyclohexyl analog (C6H11); MW ~365.5 g/mol (C18H27N3O3S); chair–boat equilibrium conformations |
| Quantified Difference | ΔMW = −14 g/mol; reduced ring conformer population |
| Conditions | In silico structural analysis based on molecular formula and computed conformational ensembles |
Why This Matters
Lower molecular weight and constrained conformational freedom can improve membrane permeability and target selectivity, making the cyclopentyl analog the preferred choice for CNS-targeted lead optimization.
